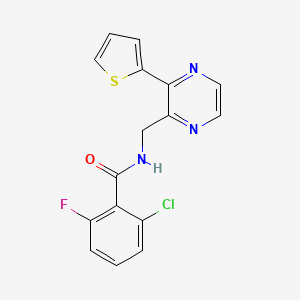

2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Description

2-Chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a benzamide derivative characterized by a chloro-fluoro-substituted aromatic ring and a pyrazine-thiophene hybrid moiety. The compound’s structural uniqueness lies in its thiophene-pyrazine linkage, which distinguishes it from other benzamide analogs. The chloro and fluoro substituents on the benzamide core are electron-withdrawing groups (EWGs) that influence electronic distribution, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3OS/c17-10-3-1-4-11(18)14(10)16(22)21-9-12-15(20-7-6-19-12)13-5-2-8-23-13/h1-8H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSFXDTWBTTZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NC=CN=C2C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with an amine derivative of thiophene and pyrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloro and fluoro substituents on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro and fluoro groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted benzamides.

Scientific Research Applications

2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzamide Core Modifications

- Electron-Withdrawing Groups (EWGs): The target compound’s 2-Cl and 6-F substituents are smaller EWGs compared to trifluoromethyl (-CF₃) groups in analogs from and . While -CF₃ groups enhance metabolic resistance and lipophilicity, Cl/F substituents may improve solubility and reduce steric hindrance for target binding .

- Thiophene vs. Oxadiazole/Cyano Groups: The thiophene moiety in the target compound introduces sulfur-based π-π interactions, whereas oxadiazole () and cyano () groups provide hydrogen-bonding capabilities or dipole interactions. Thiophene’s lower electronegativity compared to oxadiazole may increase membrane permeability .

Pyrazine Modifications

- Thiophene-Pyrazine Hybrid: The 3-(thiophen-2-yl)pyrazine group in the target compound is unique among the compared analogs.

- Linker Flexibility: The target compound employs a methyl linker between the benzamide and pyrazine, similar to ethyl or cyclopropylmethyl linkers in other analogs.

Inferred Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N-[1-(3-Cyanopyrazin-2-yl)ethyl]-3,5-bis(CF₃)benzamide | N-(Cyclopropylmethyl)-3,5-bis(CF₃)benzamide Analogs |

|---|---|---|---|

| Molecular Weight (est.) | ~375 g/mol | ~450 g/mol | ~520 g/mol |

| LogP (est.) | ~3.5 (moderate lipophilicity) | ~4.8 (high lipophilicity) | ~5.2 (very high lipophilicity) |

| Metabolic Stability | Moderate (thiophene resistance) | High (CF₃ groups) | High (CF₃ + cyclopropylmethyl) |

Note: Estimated values based on substituent contributions; experimental data unavailable in provided evidence.

Biological Activity

2-chloro-6-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound features a benzamide core with chloro and fluoro substituents, along with a thiophene-pyrazine moiety. The synthesis typically involves multi-step organic reactions, including electrophilic aromatic substitution and cross-coupling reactions to introduce the thiophene and pyrazine rings.

Synthetic Route Overview

- Starting Material : Benzamide core.

- Substituent Introduction :

- Chloro and Fluoro Groups : Introduced via electrophilic aromatic substitution.

- Thiophene and Pyrazine Rings : Added through Suzuki or Stille coupling reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Recent studies have shown that compounds similar to this one exhibit significant antiviral properties. For instance, derivatives with thiophene rings have demonstrated activity against the tobacco mosaic virus (TMV) with effective concentrations (EC50) ranging from 30.57 μM to lower values depending on structural modifications .

Anticancer Potential

The compound's structure suggests potential interactions with molecular targets involved in cancer progression. For example, related compounds have been shown to inhibit specific enzymes linked to tumor growth, such as mPGES-1, with IC50 values in the nanomolar range (e.g., 8 nM for certain derivatives) .

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds containing similar moieties have been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.

- Receptor Interaction : The presence of halogen atoms (chlorine and fluorine) may enhance binding affinity through halogen bonding, improving the compound's efficacy against biological targets.

Case Studies

Several case studies illustrate the compound's potential:

- Antiviral Efficacy Against TMV :

- Inhibition of Cancer Cell Lines :

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C₁₃H₉ClF₂N₃S |

| Antiviral EC50 (TMV) | ~58.7 μg/mL |

| Anticancer IC50 (mPGES-1) | 8 nM |

| Cytotoxicity IC50 (A549) | 16.24 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.